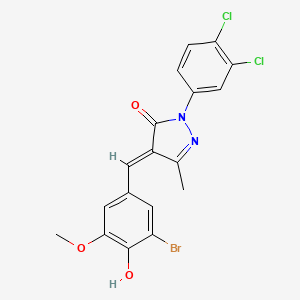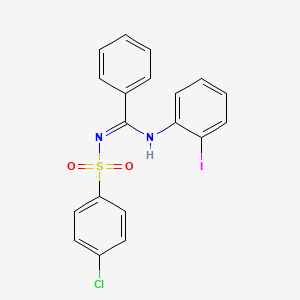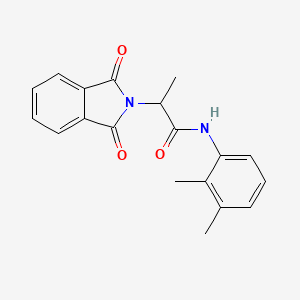
4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(3-bromo-4-hydroxy-5-méthoxybenzylidène)-2-(3,4-dichlorophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one est un composé organique synthétique appartenant à la classe des pyrazolones. Ces composés sont connus pour leurs activités biologiques diverses et leurs applications dans divers domaines tels que la chimie médicinale et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(3-bromo-4-hydroxy-5-méthoxybenzylidène)-2-(3,4-dichlorophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one implique généralement la condensation d’aldéhydes et de cétones appropriés dans des conditions contrôlées. La réaction peut nécessiter des catalyseurs tels que des acides ou des bases pour se dérouler efficacement. Les conditions de réaction spécifiques, y compris la température, le solvant et le temps, peuvent varier en fonction du rendement et de la pureté souhaités.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une rentabilité. Le processus peut inclure des étapes telles que la purification, la cristallisation et le contrôle qualité pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de divers produits oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où un ou plusieurs atomes ou groupes sont remplacés par d’autres.
Réactifs et conditions courantes
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie
Le composé peut être utilisé comme élément constitutif dans la synthèse organique, permettant la création de molécules plus complexes.
Biologie
En recherche biologique, le composé peut servir de sonde ou d’inhibiteur dans diverses analyses biochimiques.
Médecine
Les propriétés thérapeutiques potentielles du composé pourraient être explorées pour le développement de nouveaux médicaments, en particulier dans des domaines tels que les traitements anti-inflammatoires ou anticancéreux.
Industrie
Dans le secteur industriel, le composé peut trouver des applications dans la production de produits chimiques de spécialité, de colorants ou de matériaux présentant des propriétés spécifiques.
Applications De Recherche Scientifique
(4E)-4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1-(3,4-DICHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme par lequel la 4-(3-bromo-4-hydroxy-5-méthoxybenzylidène)-2-(3,4-dichlorophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans les voies biologiques. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(3-bromo-4-hydroxybenzylidène)-2-(3,4-dichlorophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one
- 4-(3-bromo-4-hydroxy-5-méthoxybenzylidène)-2-(3-chlorophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one
Unicité
La combinaison unique de substituants dans la 4-(3-bromo-4-hydroxy-5-méthoxybenzylidène)-2-(3,4-dichlorophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires
Propriétés
Formule moléculaire |
C18H13BrCl2N2O3 |
|---|---|
Poids moléculaire |
456.1 g/mol |
Nom IUPAC |
(4E)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H13BrCl2N2O3/c1-9-12(5-10-6-13(19)17(24)16(7-10)26-2)18(25)23(22-9)11-3-4-14(20)15(21)8-11/h3-8,24H,1-2H3/b12-5+ |
Clé InChI |
GIBALRKUVAUZIA-LFYBBSHMSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11692579.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)

![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)

![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)

![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)
